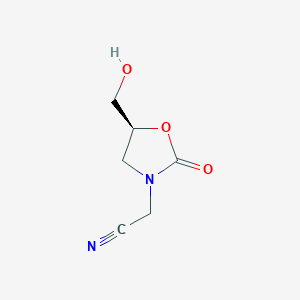
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile is a chiral compound with a unique structure that includes an oxazolidinone ring, a hydroxymethyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile typically involves the formation of the oxazolidinone ring followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of an amino alcohol with a cyanohydrin under acidic conditions to form the oxazolidinone ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazolidinone ring can act as a scaffold for binding to biological targets, while the hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile: The racemic mixture, containing both enantiomers.
2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)propionitrile: A structurally similar compound with a propionitrile group instead of an acetonitrile group.
Uniqueness
(S)-2-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)acetonitrile is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-[(5S)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C6H8N2O3/c7-1-2-8-3-5(4-9)11-6(8)10/h5,9H,2-4H2/t5-/m0/s1 |
Clave InChI |
YSAAMCRFBKSYCH-YFKPBYRVSA-N |
SMILES isomérico |
C1[C@H](OC(=O)N1CC#N)CO |
SMILES canónico |
C1C(OC(=O)N1CC#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


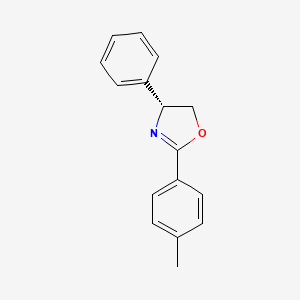

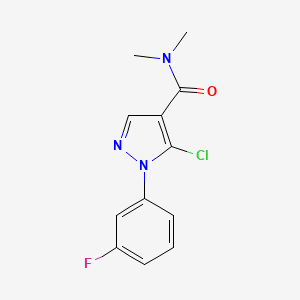
![3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12882508.png)
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
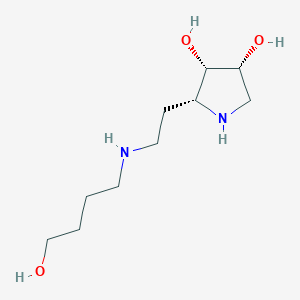
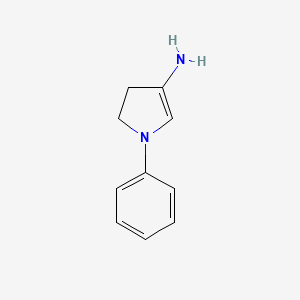
![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
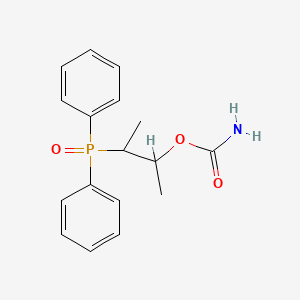
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)

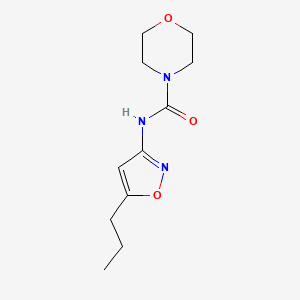
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
